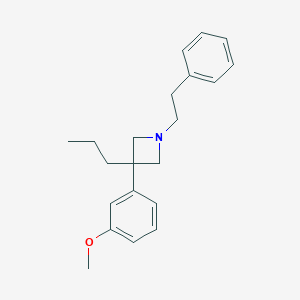
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- is a complex organic compound that belongs to the azetidine class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(m-methoxyphenyl)acetonitrile with phenethylamine and propylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then heated to promote cyclization, resulting in the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL-
- AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL-
- AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-
Uniqueness
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
19832-38-3 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine |
InChI |
InChI=1S/C21H27NO/c1-3-13-21(19-10-7-11-20(15-19)23-2)16-22(17-21)14-12-18-8-5-4-6-9-18/h4-11,15H,3,12-14,16-17H2,1-2H3 |
InChI-Schlüssel |
BICVFWDMKCHFOM-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Key on ui other cas no. |
19832-38-3 |
Synonyme |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylazetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















